
1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 5-ethyl-2-methylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
Pathways Involved: The compound may participate in metabolic pathways involving oxidation and reduction reactions, leading to the formation of active metabolites.
相似化合物的比较
Phenylacetone: Similar structure with a phenyl ring and a propan-2-one moiety but lacks the bromomethyl and ethyl groups.
Bromoacetone: Contains a bromine atom attached to an acetone moiety but lacks the phenyl and ethyl groups.
属性
分子式 |
C12H15BrO |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-5-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-3-10-4-5-11(8-13)12(7-10)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3 |
InChI 键 |
JGIFBTBVWOPDJN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CBr)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


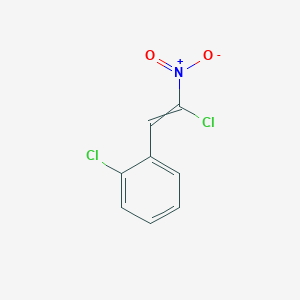


![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
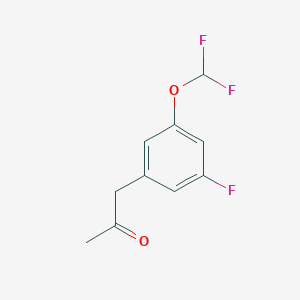
![2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane](/img/structure/B14067563.png)
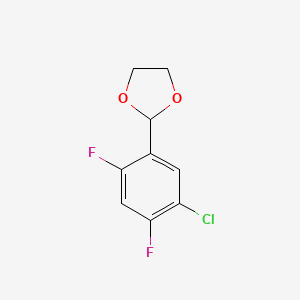


![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)

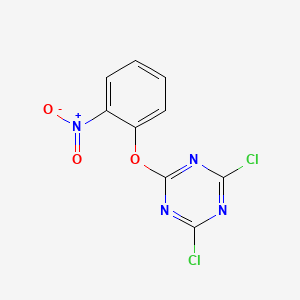
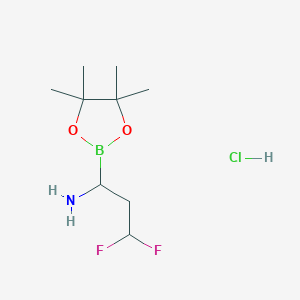
![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14067612.png)
